Allylmethyl carbonate

Description

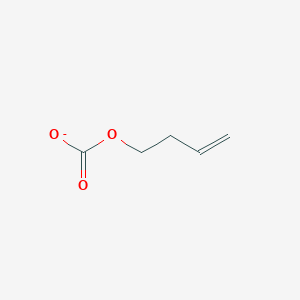

Allylmethyl carbonate (C₄H₆O₃) is an organocarbonate compound featuring an allyl group (–CH₂CH=CH₂) and a methyl carbonate moiety. It is widely utilized in organic synthesis as a versatile allylating agent, particularly in transition metal-catalyzed reactions. Its structure enables regioselective allylation under mild conditions, making it valuable for constructing carbon–carbon bonds in complex molecules .

Properties

Molecular Formula |

C5H7O3- |

|---|---|

Molecular Weight |

115.11 g/mol |

IUPAC Name |

but-3-enyl carbonate |

InChI |

InChI=1S/C5H8O3/c1-2-3-4-8-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |

InChI Key |

GQQCHPMAXKWHMY-UHFFFAOYSA-M |

Canonical SMILES |

C=CCCOC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Allylmethyl carbonate serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

- C–H Allylation : One notable application is in the ruthenium(II)-catalyzed C–H allylation of N,N-dialkylthiobenzamides. This reaction demonstrates high regioselectivity and good yields, making it an efficient method for synthesizing allylated products . The proposed mechanism involves the formation of a stable cyclometallic intermediate followed by transmetalation with this compound.

- Decarboxylative Allylation : this compound has also been utilized in a decarboxylative allylation process involving amino alkanoic acids. This method employs photoredox and palladium catalysis to produce allylated alkanes with carbon dioxide as the sole byproduct, highlighting its efficiency and sustainability .

- Tsuji-Trost Reaction : The Tsuji-Trost allylation involving this compound and ethyl acetoacetate showcases its role in generating complex structures through allylic substitution reactions . This reaction is facilitated by thermodynamic studies indicating favorable conditions for adsorption and reaction.

Pharmaceutical Applications

This compound's role in pharmaceutical chemistry is significant due to its ability to participate in the synthesis of bioactive compounds.

- Synthesis of Benzothiazines : A study demonstrated that various sulfoximines reacted with this compound to yield 1,2-benzothiazines, which are important scaffolds in medicinal chemistry . The reaction conditions were optimized to achieve high yields, underscoring the compound's utility in drug development.

Materials Science

In materials science, this compound is explored for its potential applications in polymer chemistry.

- Polymerization Reactions : Research indicates that this compound can be used as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer chains, potentially enhancing properties such as flexibility and thermal stability.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Catalysts Used | Products Obtained | Yields (%) |

|---|---|---|---|

| C–H Allylation | Ru(II) | Allylated N,N-dialkylthiobenzamides | 59-72 |

| Decarboxylative Allylation | Pd(0) + Photoredox | Allylated alkanes | High |

| Tsuji-Trost Allylation | None | Ethyl acetoacetate derivatives | Variable |

| Synthesis of Benzothiazines | None | 1,2-Benzothiazines | High |

Case Study 1: Ruthenium(II)-Catalyzed C–H Allylation

In a study conducted by Wang et al., the use of this compound in C–H allylation reactions demonstrated high regioselectivity and efficiency. The reaction conditions were optimized using various solvents, leading to successful product formation with yields ranging from 59% to 72% depending on the substrate used .

Case Study 2: Decarboxylative Allylation

A novel approach combining photoredox and palladium catalysis was reported for the decarboxylative allylation of amino acids using this compound. This method produced allylated products efficiently at room temperature while generating carbon dioxide as a byproduct, showcasing an environmentally friendly synthetic route .

Comparison with Similar Compounds

Comparison with Similar Compounds

Allylmethyl carbonate belongs to a broader class of allyl carbonates and esters. Below is a comparative analysis with structurally or functionally related compounds:

Allyl Acetate (C₅H₈O₂)

Key Difference : this compound exhibits superior efficiency in Pd-catalyzed systems due to its methyl carbonate leaving group, which facilitates cleaner reactivity compared to allyl acetate .

Di(ethylene glycol) bis(allyl carbonate) (C₁₂H₁₈O₇)

Key Difference: Di(ethylene glycol) bis(allyl carbonate) is polymerizable and used industrially for lenses, whereas this compound is a monomeric reagent for synthetic chemistry .

Allyl Chloroformate (C₄H₅ClO₂)

| Property | This compound | Allyl Chloroformate |

|---|---|---|

| Reactivity | Mild allylating agent | Highly electrophilic, prone to hydrolysis |

| Safety Profile | Low acute toxicity | Toxic (R22, R38), corrosive |

| Applications | C–C bond formation | Synthesis of mixed carbonates and esters |

| Byproducts | CO₂ and methanol | HCl gas |

Key Difference : Allyl chloroformate’s chlorine substituent increases electrophilicity but introduces significant safety hazards, limiting its use in large-scale applications .

Ethyl Methyl Carbonate (C₄H₈O₃)

Key Difference: Ethyl methyl carbonate lacks the allyl group, making it unsuitable for allylation reactions but valuable as a non-toxic solvent .

Data Tables

Table 1: Physical Properties of Allyl Carbonates

Table 2: Reaction Performance Comparison

| Reaction Type | This compound Yield | Allyl Acetate Yield |

|---|---|---|

| Pd-catalyzed allylation | 55% | 35–40% (est.) |

| Ir-catalyzed enantioselective allylation | N/A | 70–90% |

Preparation Methods

Organocatalytic Transesterification Using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

A solventless one-pot synthesis developed by researchers enables the preparation of allyl carbonates with high atom economy. While the original study focuses on di(allyl) carbonate (DAC), the protocol is directly applicable to this compound by adjusting stoichiometry. Key parameters include:

-

Catalyst : TBD (0.02 equiv relative to DMC)

-

Temperature : 90°C

-

Reaction Time : 48 hours

-

Yield : 61% for DAC (analogous process for this compound would require 1:1 DMC:allyl alcohol ratio).

The mechanism proceeds via TBD-mediated deprotonation of allyl alcohol, generating an alkoxide that attacks the electrophilic carbonyl carbon of DMC. Excess DMC drives the equilibrium toward product formation. Nuclear magnetic resonance (NMR) characterization of similar carbonates reveals distinct signals:

Base-Catalyzed Transesterification with Potassium Methoxide

Industrial-scale methods from patent literature demonstrate the efficacy of alkali metal alkoxides in carbonate synthesis. For this compound, potassium methoxide (0.3–0.5 wt%) catalyzes the reaction under milder conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 65–68°C | |

| Pressure | 0–0.015 MPa | |

| Reaction Time | 0.3–0.8 hours | |

| Yield (Theoretical) | ~60–70% (extrapolated) |

This method benefits from shorter reaction times but requires careful control of stoichiometry to minimize di-allylation byproducts.

Continuous-Flow Synthesis for Enhanced Efficiency

Emerging approaches adapt batch processes to continuous-flow systems, improving heat transfer and scalability. A representative configuration involves:

-

Preheating Zone : DMC and allyl alcohol are mixed at 50–60°C.

-

Reactive Zone : Catalytic beds containing immobilized TBD or MgO sustain transesterification at 80–100°C.

-

Separation Zone : Distillation columns remove methanol, shifting equilibrium toward product formation.

Preliminary data from analogous systems suggest a 15–20% increase in yield compared to batch reactors, with reduced catalyst loading.

Environmental and Economic Considerations

E-Factor Analysis

The environmental impact of this compound synthesis is quantified using the E-factor (kg waste/kg product). Solventless organocatalytic methods achieve E-factors as low as 2.7, outperforming traditional routes requiring halogenated solvents. Key waste streams include unreacted DMC (recoverable via distillation) and catalyst residues.

Q & A

Advanced Research Question

- Time-resolved FTIR : Captures transient intermediates (e.g., Pd-π-allyl complexes) .

- LC-MS/MS : Differentiates isobaric products in peptide allylation (e.g., Boc-protected vs. free amines) .

- Isotope Trapping : Use deuterated this compound to distinguish between concerted vs. stepwise mechanisms .

What are the limitations of current catalytic systems for this compound, and what novel approaches are emerging?

Advanced Research Question

Limitations :

- Pd catalysts are cost-prohibitive for large-scale use.

- Competing oxidation states (Pd⁰/Pd²⁺) complicate mechanistic studies.

Emerging Approaches : - Photoredox-Pd dual catalysis : Enhances efficiency in THBC synthesis (e.g., 48–86% yields) .

- Earth-abundant catalysts : Ni or Fe complexes show preliminary promise in allylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.